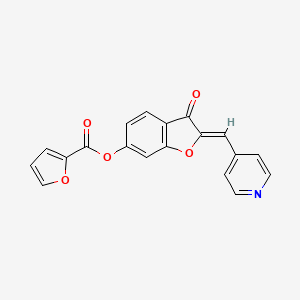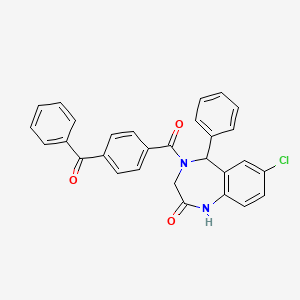![molecular formula C17H16N2O3S B2732636 3-[(3,4-Dimethoxyphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 723332-67-0](/img/structure/B2732636.png)
3-[(3,4-Dimethoxyphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,4-Dimethoxyphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- Studies have explored the synthesis and alkylation of quinazoline derivatives, highlighting their complex chemical behavior and potential for generating a variety of structurally diverse molecules. For instance, new 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines were synthesized, demonstrating the flexibility of quinazoline chemistry in creating compounds with potential biological activities (Gromachevskaya et al., 2017).
- A synthesis approach involving Pummerer-type cyclization to create phenyltetrahydroisoquinoline and benzazepine derivatives indicates the utility of sulfanyl groups in facilitating cyclization reactions, leading to compounds with complex heterocyclic structures (Saitoh et al., 2001).
Potential Biological Activities
- Research into the antibacterial activity of quinazoline derivatives, including those with methoxyphenyl and sulfanyl groups, has shown promising results. Synthesis of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and its thioxo variant demonstrated significant activity against various bacterial strains, indicating the potential of such compounds in developing new antibacterial agents (Osarumwense, 2022).
Chemical Interactions and Reactions
- The electrochemical oxidation of aromatic ethers, including those related to quinazoline structures, has been studied, providing insights into the reaction mechanisms and potential synthetic pathways for creating novel compounds with enhanced chemical or biological properties (Carmody et al., 1980).
Eigenschaften
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-14-8-7-11(9-15(14)22-2)10-19-16(20)12-5-3-4-6-13(12)18-17(19)23/h3-9H,10H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEZWQQCHITBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(diethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2732554.png)
![3-[5,6-dichloro-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2732555.png)
![[(2-Fluorophenyl)methyl]urea](/img/structure/B2732556.png)

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732558.png)


![(3Ar,6aS)-3a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid](/img/structure/B2732562.png)
![3-benzyl-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2732566.png)
![Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2732568.png)
![N,N-dimethyl-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2732569.png)
![Ethyl 4-(2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2732571.png)

![2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2732574.png)
